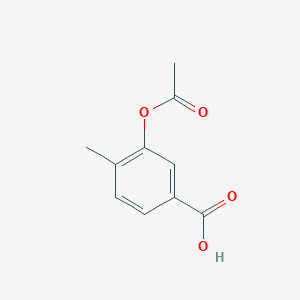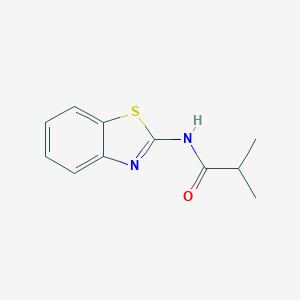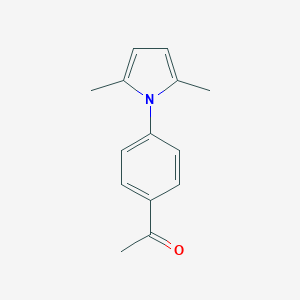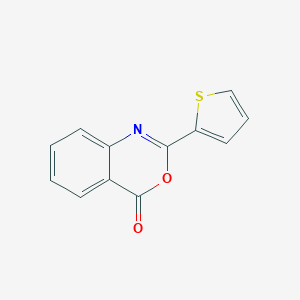![molecular formula C20H23NO7S B187454 Diethyl 5-[(3,4-dimethoxybenzoyl)amino]-3-methyl-thiophene-2,4-dicarboxylate CAS No. 5657-82-9](/img/structure/B187454.png)
Diethyl 5-[(3,4-dimethoxybenzoyl)amino]-3-methyl-thiophene-2,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 5-[(3,4-dimethoxybenzoyl)amino]-3-methyl-thiophene-2,4-dicarboxylate, also known as DMDD, is a synthetic compound that has gained attention in recent years due to its potential use in scientific research. DMDD is a thiophene-based compound that has been shown to have various biochemical and physiological effects, making it a promising tool for studying different biological processes.
Mécanisme D'action
The exact mechanism of action of Diethyl 5-[(3,4-dimethoxybenzoyl)amino]-3-methyl-thiophene-2,4-dicarboxylate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell division and growth. This compound has been shown to selectively target cancer cells while leaving normal cells unaffected, making it a promising tool for developing targeted cancer therapies.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and division, induction of apoptosis, and disruption of cellular signaling pathways. This compound has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for developing new anti-inflammatory drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Diethyl 5-[(3,4-dimethoxybenzoyl)amino]-3-methyl-thiophene-2,4-dicarboxylate in lab experiments is its selectivity towards cancer cells, which allows for the development of targeted cancer therapies. This compound also has low toxicity and is relatively easy to synthesize, making it a cost-effective research tool. However, this compound has some limitations, including its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for Diethyl 5-[(3,4-dimethoxybenzoyl)amino]-3-methyl-thiophene-2,4-dicarboxylate research, including further studies on its mechanism of action, optimization of its synthesis process, and development of new cancer therapies based on this compound. Other potential future directions for this compound research include exploring its anti-inflammatory and antioxidant properties and investigating its potential use in other areas of scientific research.
In conclusion, this compound is a promising compound that has various scientific research applications. Its unique chemical structure and properties make it a valuable tool for studying different biological processes, including cancer cell growth and division. Further research on this compound is needed to fully understand its mechanism of action and potential use in developing new therapies for cancer and other diseases.
Méthodes De Synthèse
Diethyl 5-[(3,4-dimethoxybenzoyl)amino]-3-methyl-thiophene-2,4-dicarboxylate can be synthesized using a multistep process that involves the reaction of different chemical compounds. The first step involves the reaction of 3,4-dimethoxybenzoyl chloride with 3-methylthiophene-2,4-dicarboxylic acid in the presence of a base such as triethylamine. The resulting intermediate is then treated with diethylamine to produce this compound. The overall synthesis process is complex and requires careful control of reaction conditions to obtain high yields of pure this compound.
Applications De Recherche Scientifique
Diethyl 5-[(3,4-dimethoxybenzoyl)amino]-3-methyl-thiophene-2,4-dicarboxylate has been shown to have various scientific research applications due to its unique chemical structure and properties. One of the most promising applications of this compound is in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for developing new cancer therapies.
Propriétés
Numéro CAS |
5657-82-9 |
|---|---|
Formule moléculaire |
C20H23NO7S |
Poids moléculaire |
421.5 g/mol |
Nom IUPAC |
diethyl 5-[(3,4-dimethoxybenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C20H23NO7S/c1-6-27-19(23)15-11(3)16(20(24)28-7-2)29-18(15)21-17(22)12-8-9-13(25-4)14(10-12)26-5/h8-10H,6-7H2,1-5H3,(H,21,22) |
Clé InChI |
GFJNPEIDMKQCTA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC(=C(C=C2)OC)OC |
SMILES canonique |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC(=C(C=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-Mercapto-5,7-dimethyl-pyrido[2,3-d]pyrimidin-4-ol](/img/structure/B187379.png)





![2-[(4-Ethoxyphenyl)carbamoyl]benzoic acid](/img/structure/B187389.png)

